1-Methylpyridinium hexafluorophosphate
Description
Ionic liquids (ILs) are salts that are liquid over a wide temperature range, and their unique properties have positioned them as potential replacements for traditional organic solvents in numerous processes. edcc.com.cn Among the vast array of possible cation-anion combinations, those based on pyridinium (B92312) cations have shown particular promise. jst.go.jp
The hexafluorophosphate (B91526) anion (PF₆⁻) is a common choice in the synthesis of ionic liquids due to the desirable properties it imparts. edcc.com.cn It is known for being a weakly coordinating anion, which contributes to the ionic dissociation and enhances the conduction process in the resulting IL. nih.gov Ionic liquids containing the hexafluorophosphate anion often exhibit good thermal stability and a wide electrochemical window, making them suitable for electrochemical applications. electrochem.org However, it is important to note that hexafluorophosphate-based ILs can be susceptible to hydrolysis in the presence of water, which can lead to the formation of toxic byproducts like hydrogen fluoride. researchgate.netnih.gov Despite this, under controlled, anhydrous conditions, the hexafluorophosphate anion provides a favorable balance of properties for many applications.
1-Methylpyridinium hexafluorophosphate has established itself as a versatile and widely studied ionic liquid. chemimpex.com Its utility spans across various fields, including organic synthesis, where it can act as a reagent or a reaction medium. biosynth.com In electrochemistry, it is frequently employed as a supporting electrolyte in batteries and supercapacitors due to its ionic conductivity. chemimpex.comfujifilm.com The compound's low volatility and non-flammability also make it an attractive, safer alternative to conventional volatile organic solvents. chemimpex.com Furthermore, its applications extend to materials science, where it is used in the development of advanced materials such as functionalized polymers and nanomaterials. chemimpex.com
Properties
IUPAC Name |
1-methylpyridin-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.F6P/c1-7-5-3-2-4-6-7;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJHBIAUIMMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117029-34-2 | |
| Record name | 1-Methylpyridinium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Methylpyridinium Hexafluorophosphate and Analogues
General Synthesis Procedures for N-Alkylpyridinium Hexafluorophosphate (B91526) Salts
The preparation of N-alkylpyridinium hexafluorophosphate salts is typically achieved through a sequential process involving the alkylation of a pyridine (B92270) derivative followed by anion metathesis. This versatile method allows for the synthesis of a broad range of these compounds.
The initial step in the synthesis is the quaternization of the nitrogen atom in the pyridine ring. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the pyridine nitrogen attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. quimicaorganica.org This reaction, known as the Menshutkin reaction, results in the formation of an N-alkylpyridinium salt, typically with a halide anion.
The reaction can be carried out with primary and secondary alkyl halides. quimicaorganica.org For the synthesis of 1-Methylpyridinium hexafluorophosphate, pyridine is reacted with a methylating agent like methyl iodide or dimethyl sulfate. The resulting product is 1-methylpyridinium iodide or 1-methylpyridinium methyl sulfate, respectively. The choice of solvent and temperature can influence the reaction rate and yield.
| Pyridine Derivative | Alkylating Agent | Resulting Cation | Anion | Typical Conditions |
| Pyridine | Methyl Iodide (CH₃I) | 1-Methylpyridinium | Iodide (I⁻) | Neat or in a solvent like acetonitrile, room temperature or gentle heating. |
| Pyridine | Dimethyl Sulfate ((CH₃)₂SO₄) | 1-Methylpyridinium | Methyl Sulfate (CH₃SO₄⁻) | Neat or in a solvent, often requires careful temperature control. |
| 4-Methylpyridine | Ethyl Bromide (C₂H₅Br) | 1-Ethyl-4-methylpyridinium | Bromide (Br⁻) | Reflux in a suitable solvent such as ethanol (B145695) or acetone. |
| Pyridine | Butyl Chloride (C₄H₉Cl) | 1-Butylpyridinium (B1220074) | Chloride (Cl⁻) | Higher temperatures and longer reaction times may be required. |
This table presents illustrative examples of the alkylation of pyridine derivatives to form precursor N-alkylpyridinium salts.
Following the successful N-alkylation, the next step is to replace the initial anion (e.g., iodide, bromide, or methyl sulfate) with the hexafluorophosphate (PF₆⁻) anion. This process is known as anion metathesis or anion exchange.
A common and effective method involves reacting the initially formed pyridinium (B92312) salt with a source of the hexafluorophosphate anion. This can be achieved using hexafluorophosphoric acid (HPF₆) or, more frequently, an alkali metal salt such as potassium hexafluorophosphate (KPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆). scispace.com
When an aqueous solution of the N-alkylpyridinium halide is mixed with a saturated aqueous solution of KPF₆, the desired N-alkylpyridinium hexafluorophosphate often precipitates from the solution due to its lower solubility in water compared to the starting salts. scispace.com This precipitation drives the reaction to completion. The resulting solid can then be isolated by filtration, washed with water to remove any remaining inorganic salts, and dried under vacuum. scispace.com
| Starting Pyridinium Salt | Metathesis Reagent | Product | Driving Force |
| 1-Methylpyridinium Iodide | Potassium Hexafluorophosphate (KPF₆) | This compound | Precipitation of the product from aqueous solution. |
| 1-Butylpyridinium Bromide | Hexafluorophosphoric Acid (HPF₆) | 1-Butylpyridinium Hexafluorophosphate | Formation of a volatile acid (HBr) or extraction. |
| 1-Ethyl-4-methylpyridinium Chloride | Ammonium Hexafluorophosphate (NH₄PF₆) | 1-Ethyl-4-methylpyridinium Hexafluorophosphate | Low solubility of the target ionic liquid. |
This table illustrates common anion metathesis reactions to form N-alkylpyridinium hexafluorophosphate salts.
Targeted Synthesis of Functionalized Pyridinium Hexafluorophosphates
The synthesis of pyridinium hexafluorophosphates with specific functional groups is crucial for tailoring their properties for various applications. Methods for preparing these functionalized compounds often involve building the substituted pyridine ring first, followed by the standard alkylation and anion exchange steps.
Several strategies exist for creating highly substituted pyridines. One approach involves the annulation of ketones with vinamidinium hexafluorophosphate salts, which provides access to trisubstituted pyridines. acs.orgresearchgate.net Another distinct method is the rhodium carbenoid-induced ring expansion of isoxazoles, which can lead to a wide variety of highly functionalized pyridine derivatives in a one-pot procedure. nih.gov This latter method is notable for its efficiency and compatibility with diverse functional groups. nih.gov
Furthermore, direct functionalization of the pyridine ring can be achieved. For instance, selective C-4 alkylation of pyridines has been accomplished using a removable blocking group derived from maleic acid, allowing for functionalization via Minisci-type reactions. chemistryviews.orgnih.gov These advanced synthetic routes enable the creation of complex pyridinium scaffolds that are valuable in materials science and pharmaceutical chemistry. nih.gov
Optimization of Synthetic Pathways for Research Applications
Optimizing the synthesis of pyridinium salts is essential for improving efficiency, scalability, and cost-effectiveness, particularly for research and industrial applications. Modern approaches to optimization often involve a combination of advanced chemical reactors and computational methods.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater reproducibility. nih.gov When combined with automated systems, continuous flow allows for rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry. nih.gov
Advanced Structural Characterization and Intermolecular Interactions
Solid-State Structural Elucidation of 1-Methylpyridinium Hexafluorophosphate (B91526) and Related Compounds
The precise three-dimensional arrangement of ions in the solid state is fundamental to understanding the physicochemical properties of ionic compounds like 1-methylpyridinium hexafluorophosphate. Techniques such as single-crystal X-ray diffraction provide definitive data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that has been employed to determine the molecular and crystal structures of pyridinium (B92312) salts, including close analogs of this compound. mdpi.com The process involves growing a suitable single crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision.
While a detailed SCXRD study for the unsubstituted this compound is not widely reported in the selected literature, extensive studies have been conducted on its isomeric cyano-substituted derivatives: 2-cyano-1-methylpyridinium hexafluorophosphate, 3-cyano-1-methylpyridinium hexafluorophosphate, and 4-cyano-1-methylpyridinium hexafluorophosphate. researchgate.net These studies provide significant insight into the expected structural characteristics of the parent compound. For these related compounds, single crystals suitable for X-ray analysis were obtained, allowing for a thorough examination of their solid-state structures. researchgate.net
The crystallographic data for these analogs reveals that they crystallize in well-defined space groups, with specific unit cell parameters that describe the repeating lattice structure. For instance, 2-cyano-1-methylpyridinium hexafluorophosphate was found to crystallize in the monoclinic space group P21/c. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇N₂⁺·PF₆⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The crystal structure of pyridinium-based ionic compounds is primarily dictated by the electrostatic interactions between the organic cation and the inorganic anion. These interactions are not limited to simple coulombic attraction but encompass a network of more nuanced non-covalent forces.
In the crystal structures of this compound analogs, the primary hydrogen bonds are of the C–H···F type. researchgate.net These interactions, while weaker than conventional N-H···O or O-H···O hydrogen bonds, play a crucial role in directing the crystal packing. libretexts.orgyoutube.com The hydrogen atoms of the pyridinium ring and the methyl group act as hydrogen bond donors, interacting with the fluorine atoms of the hexafluorophosphate anion, which serve as acceptors.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| C2 | H2 | F4 | - | - | - | - |
| C5 | H5 | F5 | - | 2.59 | 3.216 | 123.27 |
C-H···π interactions are another class of weak non-covalent forces that contribute to the stability of crystal structures. researchgate.netresearchgate.net In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-system of an aromatic ring. While electrostatic interactions between cations and anions often dominate the crystal lattice of pyridinium salts, C-H···π interactions can play a significant role in disrupting this packing and influencing properties like solubility. researchgate.netrsc.org In some substituted pyridinium derivatives, these interactions can lead to the formation of specific motifs, such as self-complementary dimers. researchgate.net The presence and number of C-H···π interactions have been directly correlated with the solubility of N-substituted pyridinium salts in non-aqueous solvents. researchgate.net
The 1-methylpyridinium cation consists of a rigid, planar pyridinium ring and a methyl group attached to the nitrogen atom. The C-N bond allows for the rotation of the methyl group. The conformation of the cation within the crystal lattice is not arbitrary but is determined by the need to optimize the aforementioned intermolecular interactions. The orientation of the pyridinium ring is influenced by its interactions with the surrounding hexafluorophosphate anions, primarily through C–H···F hydrogen bonds and potential anion-π interactions. nih.govacs.org The positioning of the methyl group is also directed by weak hydrogen bonding interactions between its C-H bonds and the fluorine atoms of the anions. nih.gov In more complex N-alkylpyridinium cations, the conformation of the alkyl chain is a balance between minimizing steric hindrance and maximizing favorable intermolecular contacts, such as van der Waals and hydrogen bonding interactions. rsc.org
Analysis of Cation-Anion Interactions
Solution-Phase Structural Investigations of this compound
The arrangement of ions in solution dictates the macroscopic properties of ionic liquids. Understanding this organization is key to predicting their behavior in various environments.
Neutron diffraction is a powerful technique for elucidating the structure of liquids and disordered materials. By analyzing the scattering pattern of neutrons from a sample, detailed information about the spatial arrangement of atoms can be obtained. For ionic liquids like this compound, neutron scattering can reveal the nature of the cation-anion and cation-cation correlations in the solution state. researchgate.net
The addition of co-solvents to ionic liquids can significantly alter their structural organization and, consequently, their physical and chemical properties. The nature of the co-solvent, whether polar or non-polar, plays a critical role in these modifications. While specific studies on the influence of co-solvents on this compound are limited, general principles can be drawn from research on other ionic liquids.
The introduction of a co-solvent can disrupt the inherent charge ordering of the ionic liquid. Polar co-solvents can solvate the cations and anions, leading to a more dispersed and less ordered structure. Non-polar co-solvents, on the other hand, may lead to the formation of nano- or micro-heterogeneities within the solution, where the non-polar domains of the ionic liquid cations aggregate. The extent of these structural changes depends on the specific interactions between the ionic liquid, the co-solvent, and the concentration of the co-solvent. These structural modifications can have a profound impact on the ionic liquid's viscosity, conductivity, and solvent properties.
Spectroscopic Probing of Molecular Structure and Interactions
Spectroscopic techniques are indispensable for characterizing the molecular structure and purity of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for providing detailed information about the chemical environment of individual atoms within a molecule.
NMR spectroscopy is a cornerstone of chemical analysis, enabling the unambiguous identification of compounds and the assessment of their purity. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides a fingerprint of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. In the case of the 1-Methylpyridinium cation, the protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, resulting in downfield chemical shifts. The protons of the methyl group attached to the nitrogen will also have a characteristic chemical shift.
The following table presents predicted ¹H-NMR chemical shift values for the N-Methylpyridinium cation in D₂O. hmdb.cahmdb.ca
| Proton | Predicted Chemical Shift (ppm) |
| H2, H6 (ortho) | 8.68 |
| H3, H5 (meta) | 8.01 |
| H4 (para) | 8.48 |
| N-CH₃ | 4.31 |
This data is predicted for the N-Methylpyridinium cation and may vary for this compound due to anion and solvent effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H-NMR, the chemical shift of a carbon atom is dependent on its electronic environment. For the 1-Methylpyridinium cation, the carbon atoms of the pyridinium ring are expected to resonate at lower field due to the electron-withdrawing effect of the positively charged nitrogen atom.
The following table presents experimental ¹³C-NMR chemical shift values for the N-Methylpyridinium cation in H₂O. hmdb.ca
| Carbon | Experimental Chemical Shift (ppm) |
| C2, C6 (ortho) | 147.9 |
| C3, C5 (meta) | 129.5 |
| C4 (para) | 145.8 |
| N-CH₃ | 49.3 |
This data is for the N-Methylpyridinium cation and may differ for this compound due to the influence of the hexafluorophosphate anion and the solvent used.
Electrochemical Research Applications
Role as Supporting Electrolytes in Electrochemical Cells
1-Methylpyridinium hexafluorophosphate (B91526) serves as a versatile supporting electrolyte in electrochemical cells, enhancing both conductivity and stability, which are crucial for accurate measurements in battery and fuel cell research. chemimpex.com Ionic liquids, in general, are favored for these applications due to their intrinsic ionic conductivity, wide electrochemical windows, and low volatility. The dissociation of 1-Methylpyridinium hexafluorophosphate into 1-Methylpyridinium cations ([C₅H₅NCH₃]⁺) and hexafluorophosphate anions (PF₆⁻) provides mobile charge carriers essential for facilitating the flow of current within the cell.
Applications in Advanced Battery Technologies
The unique properties of this compound make it a candidate for electrolytes in advanced battery technologies. chemimpex.com Its non-flammable nature and low vapor pressure offer significant safety advantages over traditional organic carbonate-based electrolytes. mdpi.com
Enhancement of Ionic Conductivity in Battery Systems
Generally, the ionic conductivity of ionic liquids increases with temperature due to a decrease in viscosity and an increase in ion mobility. The relationship between conductivity and temperature for pyridinium-based ionic liquids often follows the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of systems where ionic transport is coupled with the viscous flow of the medium. researchgate.net
For context, the table below presents typical ionic conductivity values for a related pyridinium-based ionic liquid, 1-butylpyridinium (B1220074) hexafluorophosphate, at various temperatures. It is expected that this compound would exhibit a similar trend, although the absolute values may differ due to the smaller size of the methyl group compared to the butyl group, potentially leading to lower viscosity and higher conductivity.
| Temperature (°C) | Ionic Conductivity (mS/cm) |
|---|---|
| 25 | 2.1 |
| 50 | 5.5 |
| 75 | 10.2 |
| 100 | 16.5 |
Note: Data presented is for 1-butylpyridinium hexafluorophosphate and serves as an illustrative example of the expected behavior for pyridinium-based hexafluorophosphate ionic liquids.
Stability Considerations in Electrochemical Devices
The electrochemical stability window (ESW) of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-energy-density batteries. Pyridinium-based ionic liquids are known for their relatively wide electrochemical windows. longdom.org
The anodic (oxidative) limit is typically determined by the anion, while the cathodic (reductive) limit is influenced by the cation. researchgate.net For hexafluorophosphate-based ionic liquids, the PF₆⁻ anion generally provides good oxidative stability. The reduction of the 1-methylpyridinium cation at the anode sets the cathodic limit. Research on various ionic liquids has shown that pyridinium (B92312) cations have reductive limits that are suitable for many battery applications. researchgate.net
The electrochemical stability window for a representative pyridinium-based ionic liquid, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), has been reported to be around 3 V when used with a glassy carbon electrode. ias.ac.in It is anticipated that this compound would possess a comparable, if not wider, stability window due to the inherent stability of the PF₆⁻ anion.
Utilization in Supercapacitors
This compound is also utilized in the development of high-performance supercapacitors, also known as electrochemical double-layer capacitors (EDLCs). chemimpex.com In these devices, energy is stored by the accumulation of ions at the electrode-electrolyte interface. The properties of the electrolyte, such as ionic conductivity, ion size, and electrochemical stability, directly impact the supercapacitor's performance metrics, including specific capacitance, energy density, and power density.
The use of ionic liquids like this compound can significantly enhance the operating voltage of supercapacitors compared to aqueous electrolytes, leading to a substantial increase in energy density, as energy density is proportional to the square of the voltage. ias.ac.in
While specific performance data for supercapacitors employing solely this compound is limited, studies on similar systems provide a good indication of its potential. For instance, a supercapacitor using a 1-butyl-4-methylpyridinium tetrafluoroborate electrolyte with a graphene-based electrode demonstrated a specific energy of 49 Wh/kg and a specific power of 4.13 kW/kg. ias.ac.in
The table below illustrates the typical performance characteristics of a supercapacitor using a pyridinium-based ionic liquid electrolyte.
| Parameter | Value |
|---|---|
| Operating Voltage | ~2.2 V |
| Specific Capacitance | ~100 - 150 F/g |
| Energy Density | ~40 - 50 Wh/kg |
| Power Density | >4 kW/kg |
Note: The data is based on a representative system using 1-butyl-4-methylpyridinium tetrafluoroborate and is intended to be illustrative of the performance achievable with pyridinium-based ionic liquid electrolytes.
Electrochemical Studies of Redox Behavior within Pyridinium Hexafluorophosphate Systems
The redox behavior of the 1-methylpyridinium cation is a key aspect of its electrochemical functionality. The electrochemical reduction of N-methyl pyridinium ions has been investigated, and it is understood that the process is generally irreversible on electrodes like glassy carbon. nih.gov The reduction potential of the pyridinium cation is dependent on the electrode material. rsc.org
Studies on the electrochemical reduction of pyridinium cations have shown that the N-H bond plays a crucial role in the process for unsubstituted pyridinium. nih.gov In the case of N-methyl pyridinium, the absence of this bond leads to a different reduction mechanism. The electrochemical response of the N-methyl pyridinium ion at a glassy carbon electrode suggests a specific interaction between the electrode surface and the aromatic ring of the pyridinium derivative. nih.gov
Catalytic Roles and Reaction Media in Organic Transformations
1-Methylpyridinium Hexafluorophosphate (B91526) as a Catalyst Component
While often employed as a solvent, pyridinium-based ionic liquids can also be integral components of a catalyst system. Protic pyridinium (B92312) ionic liquids, for instance, have been synthesized and utilized as effective Brønsted acid catalysts for reactions such as the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com Furthermore, pyridinium-phosphonium dications have been prepared and shown to function as highly electrophilic, phosphorus-based Lewis acid catalysts in a variety of organic reactions, including Friedel-Crafts dimerization and hydrosilylation. nih.govrsc.org These examples demonstrate that the pyridinium framework can be modified to impart direct catalytic activity. nih.govrsc.org The catalytic properties can be tuned by altering the substituents on the pyridine (B92270) ring or the nature of the counter-anion, which can enhance or suppress catalytic activity. acs.org
Ionic Liquid Reaction Media in Catalytic Processes
The use of 1-Methylpyridinium hexafluorophosphate as a reaction medium offers several advantages in catalytic processes. longdom.org Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive alternative to conventional volatile organic solvents. ionike.comlongdom.org This environment can lead to enhanced reaction rates and selectivities. longdom.org
Research has shown that the innate acidity of ionic liquids like this compound can be harnessed for catalysis through the formation of microdroplets. nih.govnih.gov Typically, the cation and the highly delocalized hexafluorophosphate anion are tightly associated, rendering the bulk liquid neutral. nih.govnih.govbohrium.com However, the introduction of millimolar quantities of n-alkanes or water creates self-stabilized, surfactant-free microdroplets (1–5 μm) within the ionic liquid. nih.govacs.org This microstructured medium induces sufficient charge separation between the cation and anion to "unleash" the ionic liquid's inherent Lewis or Brönsted acidity. nih.govacs.org
This phenomenon has been successfully applied to the Friedel-Crafts alkylation of phenol with 1-decene, an industrially significant reaction. acs.org In the absence of microdroplet-forming alkanes, the reaction shows minimal conversion. However, with the addition of n-alkanes capable of generating these microdomains, the reaction proceeds with high conversion and selectivity. acs.org Similarly, water-induced microdroplets can facilitate Brönsted acid-catalyzed reactions. nih.govnih.govacs.org
Table 1: Effect of n-Alkane Microdroplets on the Friedel-Crafts Alkylation of Phenol in an Ionic Liquid Medium
| Additive | Conversion (%) | Selectivity (%) | Catalytic Role |
| None | < 5% | - | Neutral Medium |
| n-C₁₄H₃₀ | > 95% | > 95% | Lewis Acid Catalyst |
| Water | - | - | Brønsted Acid Catalyst |
Data synthesized from findings on acid catalysis in ionic liquid microdroplets. acs.orgacs.org
Pyridinium-based ionic liquids are effective media for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. alfa-chemistry.commdpi.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, benefit from the ionic liquid's ability to dissolve and stabilize the palladium catalyst. alfa-chemistry.comlibretexts.org
In Suzuki reactions, nitrile-functionalized pyridinium ionic liquids have demonstrated superior performance in immobilizing the palladium catalyst compared to non-functionalized analogues like simple N-alkylpyridinium salts. alfa-chemistry.comsonar.ch This functionalization leads to a significant reduction in the leaching of palladium from the ionic liquid phase, which allows for more effective recycling and reuse of the catalyst system. sonar.ch Research has identified that palladium nanoparticles often serve as the active catalytic species in these reactions. mdpi.comsonar.ch
Table 2: Palladium Leaching in Different Ionic Liquid Media for Suzuki Coupling Reactions
| Ionic Liquid Type | Functional Group | Palladium Leaching | Catalyst Recyclability |
| Simple N-Alkylpyridinium | None | Standard | Moderate |
| Nitrile-Functionalized Pyridinium | -CN | Significantly Decreased | Superior |
Based on studies of nitrile-functionalized pyridinium ionic liquids. sonar.ch
The unique environment provided by pyridinium salts can also facilitate amine-catalyzed transformations. A novel activation mode for amine catalysis has been developed for converting pyridine rings into benzene (B151609) rings. rsc.org In this process, N-arylpyridiniums, derived from pyridines with an alkenyl substituent, react with a catalytic amount of a secondary amine like piperidine. rsc.org This reaction forms a streptocyanine intermediate, which subsequently undergoes a ring-closing reaction to generate a formyl-substituted benzene derivative, releasing the amine catalyst to continue the cycle. rsc.org This strategy showcases how the pyridinium cation can be activated by an amine catalyst to enable complex skeletal rearrangements. rsc.org In other systems, polymeric pyridinium frameworks containing amine substituents have been shown to be remarkably efficient catalysts for CO2 transformations. unt.edu
Applications in Advanced Organic Synthesis
Reagent in Formation of Complex Molecules
As an invaluable reagent in organic synthesis and catalysis, 1-methylpyridinium hexafluorophosphate (B91526) facilitates the formation of complex molecules. chemimpex.com Its nature as an ionic liquid contributes to its utility, providing a unique reaction environment. It is particularly noted for its capacity to stabilize reactive intermediates, a crucial factor in multi-step syntheses where delicate molecular architectures are assembled. chemimpex.com This stabilizing effect allows for transformations that might otherwise be difficult to achieve using conventional solvents or reagents. The compound serves as a key building block, particularly in the synthesis of active pharmaceutical ingredients (APIs), enabling the creation of intricate molecular frameworks. chemimpex.com
Role in Amide Bond Formation
The formation of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, particularly in pharmaceutical synthesis. researchgate.netacs.org Pyridinium-based reagents are instrumental in activating carboxylic acids for their subsequent reaction with amines. A well-known example is 2-chloro-1-methylpyridinium (B1202621) iodide, or Mukaiyama's reagent, which reacts with a carboxylic acid and a tertiary amine to generate a highly reactive 2-acyloxy-pyridinium species, driving the formation of the amide bond. schoolbag.info While direct studies on 1-methylpyridinium hexafluorophosphate are less common, related systems involving hexafluorophosphate salts highlight the mechanistic principles involved.
A powerful strategy for amide bond formation involves the in situ generation of highly reactive acyl imidazolium (B1220033) ions. acs.org This can be effectively achieved using a combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). acs.orgresearchgate.net In this system, the hexafluorophosphate salt (TCFH) acts as an activator for the carboxylic acid, which then reacts with NMI to form the N-acyl imidazolium intermediate directly in the reaction mixture. acs.org This method provides direct access to these highly reactive species without the need for isolation, offering reactivity comparable to acid chlorides but with the operational simplicity of modern uronium-based reagents. acs.org
The in situ generation of acyl imidazolium ions has proven particularly effective for overcoming historically difficult amide couplings. acs.org This includes reactions involving sterically hindered carboxylic acids and poorly nucleophilic amines, such as electron-deficient anilines. acs.orgtcichemicals.com Using the TCFH-NMI reagent combination, these challenging couplings can be accomplished in high yields with minimal side reactions. acs.org A significant advantage of this method is the excellent preservation of stereochemical integrity, with little to no epimerization observed at adjacent stereogenic centers. acs.orgtcichemicals.com This makes the strategy highly valuable in peptide synthesis and the creation of complex chiral molecules. acs.org
| Reagent System | Substrate Challenge | Outcome | Reference |
| TCFH / NMI | Sterically hindered carboxylic acids | High yields, retention of stereochemistry | acs.org |
| TCFH / NMI | Low-nucleophilicity anilines | Successful amide formation | acs.orgtcichemicals.com |
| Mukaiyama's Reagent | General amide synthesis | Forms activated 2-acyloxy-pyridinium species | schoolbag.info |
Cationic Polymerization Reactions Initiated by Pyridinium (B92312) Hexafluorophosphates
Pyridinium hexafluorophosphate derivatives are effective initiators for cationic polymerization, a type of chain-growth polymerization used to produce polymers from monomers with electron-donating substituents, such as alkenes and heterocycles. scilit.comwikipedia.org The process is initiated when a cationic species transfers a charge to a monomer, rendering it reactive for subsequent additions to the growing polymer chain. wikipedia.org
N-alkoxy-pyridinium salts, such as N-ethoxy-2-methylpyridinium hexafluorophosphate, can initiate cationic photopolymerizations. scilit.com In these systems, the photolysis of the pyridinium salt generates species capable of initiating the polymerization of monomers like cyclohexene (B86901) oxide. scilit.comresearchgate.net The initiation step involves the creation of a carbocation from the monomer, which then propagates by reacting with additional monomer molecules. youtube.com The non-nucleophilic nature of the hexafluorophosphate (PF₆⁻) counterion is critical, as it prevents premature termination of the reactive cationic chain end. wikipedia.org
| Polymerization Type | Initiator Class | Monomer Example | Mechanism |
| Cationic Photopolymerization | N-alkoxy-pyridinium hexafluorophosphates | Cyclohexene Oxide | Generation of initiating species via photolysis |
| Cationic Polymerization | General Cationic Initiators | Alkenes with electron-donating groups | Formation of a propagating carbocation |
Synthesis of Pharmaceutical and Agrochemical Intermediates
This compound serves as a powerful reagent and building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.com Pyridine-based compounds are of critical importance in these sectors, forming the core structure of numerous fungicides, herbicides, and insecticides. agropages.comnih.gov The pyridine (B92270) ring is considered a key "chip" in the design of modern pesticides, which are often characterized by high efficiency and low toxicity. agropages.com
The utility of this compound lies in its ability to facilitate the construction of complex molecular architectures required for biologically active compounds. chemimpex.com It is used in the synthesis of Active Pharmaceutical Ingredients (APIs) and is classified as a pharmaceutical intermediate. chemimpex.combldpharm.com Its role extends to the agrochemical field, where intermediates containing the pyridine moiety are essential for producing fourth-generation pesticides. chemimpex.comagropages.com
Green Chemistry Initiatives and Sustainable Applications
Utilization in Solvent-Free Reaction Systems
The application of 1-Methylpyridinium hexafluorophosphate (B91526) in solvent-free reactions is a key aspect of its contribution to sustainability. chemimpex.com By acting as both a solvent and a catalyst, or by facilitating reactions between neat reactants, it helps to reduce or eliminate the need for volatile organic solvents (VOCs). This aligns with the principles of green chemistry by minimizing environmental impact. chemimpex.com Its low volatility and non-flammability make it a safer alternative to conventional solvents, contributing to the development of eco-friendly and inherently safer chemical processes. chemimpex.com The use of ionic liquids like 1-Methylpyridinium hexafluorophosphate in solvent-free conditions can lead to reduced pollution, lower costs, and simplified processing and handling.
Role as a "Green Reagent" in Sustainable Synthesis
This compound is increasingly regarded as a "green reagent" or a "green chemical tool" for sustainable synthesis. chemimpex.comresearchgate.net Its classification as a green reagent stems from several key properties. Ionic liquids, in general, are non-volatile, which drastically reduces air pollution and worker exposure compared to traditional volatile organic solvents. researchgate.netresearchgate.net They are also typically non-flammable and possess high thermal stability. chemimpex.comresearchgate.net
Furthermore, the potential for recyclability is a cornerstone of their "green" credentials. researchgate.netresearchgate.net The ability to dissolve a wide variety of reactants makes them suitable for numerous chemical transformations, including hydrogenations, oxidations, and coupling reactions. researchgate.net Their application as a reaction medium is considered a promising avenue in biocatalysis and other synthetic processes, offering an environmentally friendly alternative to conventional methods. researchgate.netrsc.org These characteristics align with the growing demand for sustainable chemical processes that are safer and generate less waste. chemimpex.com
Applications in Carbon Dioxide (CO2) Capture Research
Ionic liquids, including those based on the pyridinium (B92312) hexafluorophosphate structure, have been extensively investigated for their potential in carbon dioxide (CO₂) capture, a critical technology for mitigating climate change. nih.govresearchgate.netelsevierpure.comacs.org Their negligible vapor pressure prevents their release into the atmosphere, and their ability to physically absorb significant amounts of CO₂ makes them promising candidates for pre-combustion and post-combustion capture systems. acs.orgfx361.cc
The solubility of CO₂ in ionic liquids is a critical factor for their effectiveness in capture technologies. Research has shown that CO₂ is highly soluble in ionic liquids containing the hexafluorophosphate ([PF₆]⁻) anion. fx361.ccnih.gov The structure of both the cation and the anion influences this solubility.
Anion Effect : Fluorinated anions like hexafluorophosphate generally exhibit higher CO₂ solubilities compared to their unfluorinated counterparts. acs.org
Cation Effect : While the anion often plays a more dominant role, the cation's structure also has an impact. For pyridinium-based ionic liquids, CO₂ solubility tends to increase as the length of the alkyl chain on the cation becomes longer. researchgate.net For example, studies on analogous imidazolium-based hexafluorophosphate ionic liquids showed that the CO₂ solubility in 1-nonyl-3-methylimidazolium hexafluorophosphate was higher than in 1-butyl-3-methylimidazolium hexafluorophosphate. researchgate.net
The table below summarizes CO₂ solubility data for a related hexafluorophosphate ionic liquid, demonstrating the significant capacity for CO₂ absorption.
| Ionic Liquid | Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction |
| 1-butyl-3-methylimidazolium hexafluorophosphate | 313 | ~8 | ~0.6 |
This data is for a structurally similar imidazolium-based ionic liquid to illustrate the high solubility associated with the hexafluorophosphate anion. fx361.cc
The capture of CO₂ by hexafluorophosphate-based ionic liquids is primarily governed by physical absorption (physisorption) through van der Waals forces. nih.govresearchgate.net Unlike chemical absorption, this process does not involve the formation of strong covalent bonds, which can make the regeneration of the solvent less energy-intensive.
Experimental and computational studies have elucidated the specific interactions at the molecular level:
Anion-Dominant Interaction : X-ray diffraction studies on 1-butyl-3-methylimidazolium hexafluorophosphate saturated with CO₂ revealed that the CO₂ molecules are preferentially solvated to the [PF₆]⁻ anion. nih.gov The primary interaction site is between the carbon atom of CO₂ and the phosphorus atom of the anion, with determined intermolecular distances of approximately 3.57 Å to 3.59 Å. nih.gov
Cation-Anion Synergy : While the anion interaction is dominant, theoretical studies on methylpyridinium hexafluorophosphate indicate that both the cation and the anion play a role in the capture process. nih.gov The strong attractive forces arise from a synergistic effect involving both ions. researchgate.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecular systems, providing deep insights into the CO₂ capture mechanism. researchgate.netnih.govrsc.org DFT studies on the this compound (MPHP) system have confirmed its potential as a CO₂ capture agent. nih.govresearchgate.net
Key findings from DFT simulations include:
Interaction Energies : The process of CO₂ capture is thermodynamically favorable, with calculated interaction energies ranging from -10.36 to -12.63 kcal/mol. nih.gov
Charge Transfer : Natural Bond Orbital (NBO) analysis shows a transfer of charge from the ionic liquid to the CO₂ molecule upon capture. The negative charge on the oxygen atoms of CO₂ increases, while the positive charge on its carbon atom also increases, indicating a significant electronic rearrangement. nih.gov
Electronic Properties : Upon CO₂ capture, the HOMO-LUMO energy gap of the methylpyridinium hexafluorophosphate system decreases. nih.govresearchgate.net This reduction in the energy gap signifies a more stable complex and better interaction between the ionic liquid and the CO₂ molecule. nih.govresearchgate.net
The table below presents key data from DFT calculations on the interaction between a methylpyridinium hexafluorophosphate system and CO₂.
| Property | Value Before CO₂ Capture (eV) | Value After CO₂ Capture (eV) | Change |
| HOMO Energy | -5.41 | -5.39 | +0.02 |
| LUMO Energy | -5.12 | -5.14 | -0.02 |
| HOMO-LUMO Gap | 0.29 | 0.25 | -0.04 |
Data derived from a DFT study on a methylpyridinium hexafluorophosphate encapsulated system. nih.gov
Development of Poly(ionic liquid)s for Green Chemistry Applications
To further enhance the practical application of ionic liquids in green chemistry, researchers are developing Poly(ionic liquid)s (PILs). researchgate.net PILs are polymers that have an ionic liquid species covalently bonded to a polymeric backbone, combining the unique properties of ionic liquids with the mechanical stability and processability of polymers. researchgate.netresearchgate.net
Pyridinium-based cations are among those commonly used to create these advanced materials. researchgate.net PILs retain the high thermal stability and tunable nature of their monomeric ionic liquid counterparts while offering advantages such as improved handling and containment. researchgate.net Their polymeric nature allows them to be easily fabricated into various forms, such as membranes or films, for applications in gas separation, catalysis, and as solid electrolytes. researchgate.netmdpi.com The ability to easily recycle and modify PILs aligns well with the overarching principles of green and sustainable chemistry. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and reactivity of ionic liquids like 1-Methylpyridinium hexafluorophosphate (B91526). These calculations provide valuable information on molecular orbitals, charge distribution, and reactivity descriptors.
Recent DFT studies have explored the capabilities of 1-Methylpyridinium hexafluorophosphate in systems designed for CO2 capture. researchgate.net In these investigations, the electronic properties and interaction energies are calculated to assess the feasibility and mechanism of CO2 binding. researchgate.net The reactivity of pyridinium-based ionic liquids can be analyzed through global and local reactivity descriptors derived from DFT calculations, offering insights into their chemical behavior. nih.govmdpi.com For instance, the stability of such compounds is often correlated with their optimized energy; a lower energy value suggests a more stable structure. researchgate.net
In the context of CO2 capture, the larger size of the hexafluorophosphate anion, compared to smaller anions like chloride, can facilitate stronger interactions with CO2 molecules. researchgate.netrsc.org This is attributed to the ability of the larger anion to create a more favorable environment for accommodating the CO2 molecule. researchgate.net However, the hexafluorophosphate anion is also known to be susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of other phosphate-containing species and potentially alter the reactivity of the ionic liquid. nih.govornl.gov The choice of anion also has a pronounced impact on the chemical shift of the protons on the pyridinium (B92312) ring, as observed in NMR spectroscopy. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts used to analyze chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical stability of a molecule. mdpi.comresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com
In the context of CO2 capture systems involving this compound, DFT calculations have shown that the HOMO-LUMO gap of the ionic liquid complex decreases upon capturing a CO2 molecule. researchgate.net This reduction in the energy gap suggests an increase in the reactivity of the system and indicates a favorable interaction between the ionic liquid and CO2. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs) reveals that the charge transfer from the ionic liquid to the CO2 molecule contributes to the stability of the captured complex. researchgate.net
Below is a table summarizing the HOMO-LUMO gap analysis for a methylpyridinium hexafluorophosphate (MPHP) encapsulated belt researchgate.netpyridine (B92270) (BP) system before and after CO2 capture, as reported in a recent DFT study. researchgate.net
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| BP–MPHP | -5.41 | -5.12 | 0.29 |
| BP–MPHP–CO₂ | -5.39 | -5.14 | 0.25 |
Molecular Dynamics Simulations for Solvation Phenomena and Transport Properties
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into solvation phenomena and transport properties such as self-diffusivity and viscosity. researchgate.netresearchgate.net These simulations rely on the development of accurate force fields, which are often derived from a combination of quantum chemical calculations and experimental data. researchgate.netambermd.org
MD simulations of pyridinium-based ionic liquids have been used to compute various thermodynamic and dynamic properties. acs.org For instance, studies on similar ionic liquids like 1-n-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) have successfully predicted molar volumes, volume expansivities, and isothermal compressibilities that are in good agreement with experimental values. researchgate.netambermd.org
The simulations can also elucidate the structural organization of the liquid, such as the formation of polar and non-polar domains, which is influenced by both the cation and the anion. researchgate.net The self-diffusion coefficients of the individual cations and anions can be calculated from MD simulations, providing a measure of their mobility within the liquid. researchgate.netarxiv.org The Green-Kubo formalism is a common approach used in equilibrium MD simulations to calculate transport properties like shear viscosity and electrical conductivity from the time correlation functions of the stress tensor and electric current, respectively. iitgn.ac.in
Prediction of Thermophysical Properties of Pyridinium Hexafluorophosphate Ionic Liquids
The prediction of thermophysical properties of ionic liquids is crucial for their application in various industrial processes. Computational methods, in conjunction with theoretical models, are employed to estimate properties such as density, viscosity, and thermal stability. researchgate.netdocsdrive.com
For pyridinium-based ionic liquids, quantitative structure-property relationship (QSPR) models and group contribution methods are often used to predict their thermophysical properties. diva-portal.org These models establish a correlation between the molecular structure of the ionic liquid and its macroscopic properties. Thermodynamic models like the perturbed-chain statistical associating fluid theory (PC-SAFT) have been applied to predict the thermodynamic properties of imidazolium-based ionic liquids with the hexafluorophosphate anion, and similar approaches could be extended to pyridinium-based systems. researchgate.net
The dynamic viscosity of pyridinium-based ionic liquids generally increases with the length of the alkyl side chain on the cation. researchgate.net The variation of viscosity with temperature is often described by empirical models such as the Vogel-Fulcher-Tammann (VFT) equation. researchgate.net The density and viscosity of ionic liquids are also influenced by the nature of the anion, with the hexafluorophosphate anion generally leading to higher density and viscosity compared to smaller anions like tetrafluoroborate (B81430). docsdrive.com
Future Directions and Emerging Research Areas
Integration with Advanced Materials for Novel Functionalities
The integration of 1-methylpyridinium hexafluorophosphate (B91526) into advanced materials is a promising avenue for creating substances with novel functionalities. Its role as a component in the development of ionic liquids contributes to the creation of materials with improved thermal stability and lower volatility, which is beneficial for applications such as specialized coatings and lubricants. researchgate.net Furthermore, its unique properties are suitable for the development of functionalized polymers and nanomaterials. researchgate.net The miscibility and interaction of pyridinium-based ionic liquids with polymers can be tailored by altering the anion, suggesting that the hexafluorophosphate anion imparts specific properties that can be exploited in material design. For instance, substituting anions like bromide with hexafluorophosphate can change a polymer's solubility from being water-soluble to soluble in polar aprotic solvents, indicating a high degree of tunability for material fabrication.
Researchers are also exploring the use of pyridinium (B92312) moieties, such as those in 1-methylpyridinium hexafluorophosphate, as electron reservoirs in redox-active ligands. rsc.org This could lead to the development of new catalysts for energy-related applications, such as photocatalytic hydrogen evolution. rsc.org The incorporation of this ionic liquid into polymer matrices is also being investigated for applications like anti-corrosion coatings, where it can act synergistically with other components to enhance performance. rsc.org
Exploration in New Catalytic Cycles and Mechanistic Studies
While this compound is already recognized for its utility in catalysis, future research is expected to delve deeper into its role in novel catalytic cycles and detailed mechanistic studies. Its ability to stabilize reactive intermediates makes it a valuable medium for a variety of organic reactions. researchgate.net Understanding the precise interactions between the 1-methylpyridinium cation, the hexafluorophosphate anion, and the reactants at a molecular level is crucial for designing more efficient and selective catalytic systems.
Future work will likely involve the use of advanced spectroscopic and computational techniques to elucidate reaction mechanisms in the presence of this ionic liquid. Mechanistic studies are fundamental to the optimization and design of new chemical reactions. rsc.org The combination of mass spectrometry and computational chemistry is a powerful approach for exploring the intricate details of catalytic processes, including the identification of transient intermediates that are difficult to observe through other methods. rsc.org By gaining a deeper mechanistic understanding, researchers can tailor the properties of the ionic liquid to control reaction pathways and outcomes more effectively.
Refined Computational Models for Predictive Capabilities
The development of refined computational models is essential for accelerating the discovery and application of ionic liquids like this compound. Predictive modeling can significantly reduce the experimental effort required to screen ionic liquids for specific applications by forecasting their physical and chemical properties. researchgate.net Techniques such as quantitative structure-property relationship (QSPR) models are being developed to predict various characteristics of polymers and, by extension, could be adapted for ionic liquids. researchgate.net
Computational fluid dynamics (CFD) is another powerful tool that can be used to simulate and optimize processes involving ionic liquids, from reactor design to separation processes. dtu.dknih.govmdpi.commdpi.com For instance, CFD can model the behavior of fluids in complex geometries, which is crucial for designing efficient bioprinting nozzles or understanding mass transfer in multiphase systems. dtu.dknih.gov Furthermore, molecular dynamics simulations can provide insights into the behavior of these compounds at the molecular level, helping to understand phenomena like polymer pyrolysis in the presence of ionic liquid-based flame retardants. nih.gov Machine learning models are also emerging as a promising approach for predicting key properties of ionic liquids, such as melting points, with increasing accuracy. mdpi.com
Expansion into Specific Environmental Remediation Technologies (beyond CO2 capture)
Beyond its application in CO2 capture, there is potential for this compound to be explored in other specific environmental remediation technologies. While direct research in this area is still nascent for this particular compound, the broader class of ionic liquids is being investigated for various environmental applications. These include the removal of heavy metals from aqueous solutions and the degradation of organic pollutants. rsc.orgrsc.orgnih.govmdpi.comnih.govmdpi.commdpi.commdpi.comrsc.org
For instance, certain ionic liquids have been used in liquid-liquid microextraction techniques for the preconcentration of trace metals like zinc from water samples. researchgate.net The hexafluorophosphate anion is a common component in these systems. researchgate.net Additionally, the photocatalytic degradation of organic pollutants is an active area of research where materials incorporating components similar to this compound could play a role. rsc.orgmdpi.comrsc.org Future studies may investigate the potential of this ionic liquid as a solvent or a component in catalytic systems designed for the breakdown of persistent organic pollutants or the sequestration of heavy metal ions from contaminated water sources. However, it is also important to consider the biodegradability and potential toxicity of the ionic liquid itself to ensure that its application in remediation does not lead to secondary environmental concerns. researchgate.net
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates CH···F interaction energies (~2–5 kJ/mol), consistent with SC-XRD bond distances .
- Molecular Dynamics (MD) : Simulates ionic mobility, showing correlation between lattice free volume and conductivity .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% H···F contributions) .
Discrepancies between simulated and experimental ionic conductivities highlight the role of defects and amorphous domains .
How does the choice of solvent impact the electrochemical behavior of this compound?
Basic Research Question
- Polar solvents (e.g., DMF) : Enhance ion dissociation, increasing conductivity (up to 10 mS/cm at 25°C) .
- Non-polar solvents (e.g., toluene) : Induce ion aggregation, reducing conductivity but stabilizing reactive intermediates .
- Mixed solvents : Acetonitrile/water mixtures (≥70% acetonitrile) prevent PF₆⁻ hydrolysis while maintaining solubility .
What mechanistic insights explain the hydrolysis resistance of hexafluorophosphate anions in ionic liquids under acidic conditions?
Advanced Research Question
PF₆⁻ hydrolysis proceeds via:
Protonation : H⁺ attack on F⁻ ligands, forming [HPF₆] intermediate.
Fluoride elimination : Sequential loss of F⁻, yielding PO₄³⁻ and HF .
Kinetic studies (³¹P NMR) show hydrolysis rates <0.1% per day at pH 3, but accelerate 100-fold at pH 1 . Stabilization strategies include:
- Additives : Scavengers like MgO neutralize HF .
- Anion encapsulation : Macrocyclic ligands reduce PF₆⁻ accessibility to H⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
